1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid
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Overview
Description
1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid is a heterocyclic compound with a fused pyridine and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another approach includes the use of Chichibabin reaction, Hantzsch pyridine synthesis, and reactions involving Grignard or organolithium reagents .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and BenchChem offer bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid include:
Imidazopyridines: These compounds have a fused pyridine ring system and are known for their diverse biological activities.
Indole Derivatives: These compounds contain an indole nucleus and exhibit various biological activities, including antiviral and anticancer properties.
Quinolones: These compounds have a quinoline ring system and are used as antibacterial agents.
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,1-dimethyl-3H-furo[3,4-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-10(2)7-3-8(9(12)13)11-4-6(7)5-14-10/h3-4H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNSENSDKJKKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=NC=C2CO1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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